molecular formula C12H20N4O B11777893 2-(3-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one

2-(3-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one

Cat. No.: B11777893
M. Wt: 236.31 g/mol
InChI Key: LTIOJCOMDMOZHQ-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidinone core substituted with an aminopiperidine group, an ethyl group, and a methyl group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrimidinone ring, followed by the introduction of the aminopiperidine group through nucleophilic substitution. The ethyl and methyl groups are then added via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-(3-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopiperidine group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    Linagliptin: A dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes.

    Imidazoles: Heterocyclic compounds with similar structural features and diverse applications in chemistry and medicine.

Uniqueness

2-(3-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both aminopiperidine and pyrimidinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

2-(3-aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4-one

InChI

InChI=1S/C12H20N4O/c1-3-10-7-11(17)15(2)12(14-10)16-6-4-5-9(13)8-16/h7,9H,3-6,8,13H2,1-2H3

InChI Key

LTIOJCOMDMOZHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2CCCC(C2)N)C

Origin of Product

United States

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